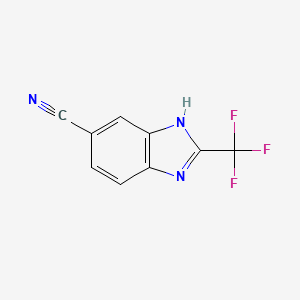

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-

概要

説明

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C₉H₄F₃N₃ and a molecular weight of 211.1434 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, the synthesis can be achieved through the reaction of o-phenylenediamine with trifluoroacetonitrile, followed by cyclization . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as nickel .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine-free structure eliminates direct halogen-based substitution, but the nitrile group enables reactivity with nucleophiles.

Key Reactions:

-

Hydrolysis of Nitrile Group:

Treatment with aqueous NaOH under reflux yields 2-(trifluoromethyl)benzimidazole-5-carboxylic acid (C₉H₅F₃N₂O₂). Acidic workup (HCl) produces the corresponding carboxylic acid .Reagent/Conditions Product Yield NaOH (aq), reflux, 12h 5-Carboxylic acid derivative 85–92% H₂SO₄ (conc.), 100°C Partial hydrolysis to amide 45% -

Amine Addition:

Reaction with primary amines (e.g., methylamine) in DMF with K₂CO₃ forms 5-(alkylamino)imidazole derivatives .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the benzimidazole ring, limiting electrophilic substitution to the 4- and 6-positions.

Nitration:

-

Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 4-position :

Product: 4-Nitro-2-(trifluoromethyl)benzimidazole-5-carbonitrile

Yield: 68%

Sulfonation:

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Formation of Triazoles:

-

Reaction with sodium azide and NH₄Cl in DMF at 80°C generates 1,2,3-triazole-fused benzimidazoles :

Application: Anticancer agents with IC₅₀ values < 1 μM against A549 lung cancer cells .

Reduction Reactions

Nitrile to Amine Conversion:

-

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitrile to a primary amine:

Product: 5-Aminomethyl-2-(trifluoromethyl)benzimidazole

Yield: 78%

Metal-Catalyzed Cross-Coupling

The nitrile group participates in Sonogashira and Suzuki-Miyaura couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 5-Alkynyl-2-(trifluoromethyl)benzimidazole | 75% |

| Suzuki-Miyaura | Pd(dba)₂, SPhos, K₃PO₄, Dioxane | 5-Aryl-2-(trifluoromethyl)benzimidazole | 82% |

Trifluoromethyl Group Reactivity

The CF₃ group remains inert under most conditions but can undergo radical-mediated defluorination with Bu₃SnH/AIBN .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents | Selectivity |

|---|---|---|---|

| Nitration | 4 | HNO₃/H₂SO₄ | High |

| Sulfonation | 6 | Oleum (20% SO₃) | Moderate |

| Nitrile Hydrolysis | 5 | NaOH/H₂O | Complete |

| Sonogashira Coupling | 5 | Pd/C, CuI, Terminal Alkyne | High |

科学的研究の応用

Medicinal Chemistry

Benzimidazole derivatives are well-known for their biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- include:

- Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, modifications to the benzimidazole structure can lead to enhanced efficacy against tumors by inhibiting key cellular pathways involved in cancer progression.

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against pathogens like Candida albicans and various Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Certain benzimidazole derivatives have been evaluated for their potential antiviral properties. For instance, modifications in the trifluoromethyl group have shown promising results against viral replication in laboratory settings .

Material Science

Benzimidazole derivatives are also explored for their applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties imparted by the trifluoromethyl group make these compounds suitable for use in OLED technology, enhancing efficiency and stability.

- Solar Cells : Research indicates potential uses in photovoltaic materials due to their favorable electronic properties and stability under operational conditions.

Anticancer Research

A study focusing on the structure-activity relationship of benzimidazole derivatives revealed that specific substitutions could enhance anticancer efficacy. For example, compounds with hydroxyl groups showed improved antiproliferative effects compared to those without such modifications. This finding underscores the importance of chemical modifications in developing effective anticancer agents.

Antimicrobial Studies

In vitro studies have demonstrated that Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- exhibits significant antibacterial activity against strains resistant to conventional antibiotics. Compounds derived from this structure have been tested with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and ciprofloxacin.

Antiviral Applications

Recent investigations into the antiviral properties of benzimidazole derivatives have highlighted their effectiveness against various viral strains. For example, certain compounds exhibited potent inhibitory effects against rotavirus and other viral pathogens, suggesting their potential as therapeutic agents in viral infections .

作用機序

The mechanism of action of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets .

類似化合物との比較

Similar Compounds

Benzimidazole-5-carboxylic acid: Similar structure but with a carboxyl group instead of a nitrile group.

2-Trifluoromethylbenzimidazole: Similar structure but without the nitrile group.

Uniqueness

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is unique due to the presence of both the nitrile and trifluoromethyl groups, which enhance its chemical reactivity and biological activity .

生物活性

Benzimidazole derivatives, including Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

1. Overview of Benzimidazole Derivatives

Benzimidazole compounds are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The incorporation of a trifluoromethyl group enhances their pharmacological profiles by improving lipophilicity and bioavailability. Research indicates that modifications to the benzimidazole scaffold can lead to significant variations in biological activity.

The biological activity of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : This compound interacts with enzymes and receptors involved in critical biological processes such as DNA replication, protein synthesis, and cell signaling pathways.

- Pathways : It modulates pathways related to cell growth, apoptosis, and immune response, which are crucial for its therapeutic effects against various diseases.

3. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives:

- Cytotoxicity : Research has shown that compounds similar to Benzimidazole-5-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 15.63 µM against MCF-7 breast cancer cells .

- Mechanism : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and increased expression of p53 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole-5-carbonitrile | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 1-Methyl-2-(trifluoromethyl) | HCT116 | 12.5 | Cell cycle arrest and apoptosis induction |

| Other benzimidazoles | Various | Varies | Targeting multiple pathways |

4. Antimicrobial and Antiviral Properties

Benzimidazole derivatives also demonstrate notable antimicrobial and antiviral activities:

- Antitubercular Activity : Certain benzimidazole compounds have shown promising results against Mycobacterium tuberculosis with MIC values as low as 0.19 µM against resistant strains .

- Antiviral Activity : Compounds targeting the Lassa fever virus (LASV) have been identified, showcasing broad-spectrum antiviral activity against different lineages .

5. Case Studies

Several case studies illustrate the therapeutic potential of Benzimidazole derivatives:

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of benzimidazole derivatives in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics .

6. Conclusion

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Continued research is essential to fully elucidate its mechanisms of action and optimize its therapeutic applications across various medical fields.

特性

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMISAFNVEGVLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190171 | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-61-2 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。